Benzophenone-2

描述

The exact mass of the compound 2,2',4,4'-Tetrahydroxybenzophenone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 8,821 mg/l at 24.99 °cin water, 1 (all g/100 ml at 25 °c). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38556. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

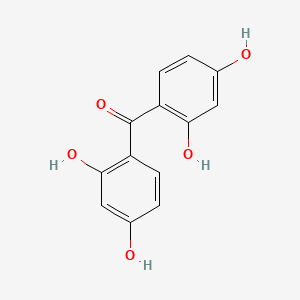

Structure

3D Structure

属性

IUPAC Name |

bis(2,4-dihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNRYSGJLQFHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041306 | |

| Record name | 2,2',4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

491 °C | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 8,821 mg/L at 24.99 °C, In water, <1 g/100 mL at 30 °C, Very soluble in acetone, diethyl ether, ethanol, Ethyl acetate 10, methanol 50, methyl ethyl ketone 22, toluene < 1 (all g/100 ml at 25 °C) | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/cu cm at 25 °C | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles, Light yellow powder | |

CAS No. |

131-55-5 | |

| Record name | 2,2′,4,4′-Tetrahydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, bis(2,4-dihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',4,4'-Tetrahydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4'-tetrahydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRR8K3H9VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

198.8 °C | |

| Record name | Benzophenone-2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzophenone-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-2 (BP-2), systematically known as 2,2',4,4'-Tetrahydroxybenzophenone, is a substituted benzophenone (B1666685) that functions primarily as a broad-spectrum ultraviolet (UV) light absorber. Its ability to absorb and dissipate UVA and UVB radiation makes it a common ingredient in sunscreens, personal care products, and as a stabilizer in plastics and coatings to prevent photodegradation.[1][2] However, its potential as an endocrine-disrupting chemical has garnered significant scientific attention, making a thorough understanding of its chemical properties crucial for researchers in toxicology, pharmacology, and materials science. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its known biological signaling pathways.

Core Chemical Properties

This compound is a pale greenish-yellow crystalline powder.[2] Its core chemical structure consists of a diphenylmethanone backbone with hydroxyl groups substituted at the 2, 2', 4, and 4' positions. These hydroxyl groups are key to its UV-absorbing properties and its chemical reactivity.

Quantitative Data Summary

The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2,2',4,4'-Tetrahydroxybenzophenone | [3][4] |

| Synonyms | Bis(2,4-dihydroxyphenyl)methanone, UV-0, BP-2 | [5] |

| CAS Number | 131-55-5 | [6][7] |

| Chemical Formula | C₁₃H₁₀O₅ | [3][4] |

| Molecular Weight | 246.22 g/mol | [3] |

| Melting Point | 198-200 °C | [6][7] |

| Boiling Point | 531.23 °C (estimated) | [1] |

| Density | 1.21 g/cm³ at 25 °C | [8] |

| Solubility | ||

| In water: Slightly soluble (<1 g/100 mL at 30 °C) | [9][10] | |

| In organic solvents: Very soluble in acetone, diethyl ether, and ethanol. | [10] | |

| UV Absorption Range | 320-400 nm | [7] |

Spectral Properties

The spectral data of a compound are fundamental for its identification and characterization.

UV-Visible (UV-Vis) Spectroscopy

This compound is a potent UV absorber, a property that is central to its industrial applications. Its UV-Vis spectrum is characterized by strong absorption in the UVA and UVB regions. The extended conjugation of the benzophenone core, enhanced by the auxochromic hydroxyl groups, is responsible for this property. A typical UV-Vis transmission spectrum shows a sharp cutoff in the UV region, indicating efficient absorption of UV radiation.[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. Characteristic absorption bands include:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups.

-

A strong, sharp peak around 1630-1655 cm⁻¹ attributed to the C=O (carbonyl) stretching vibration.

-

Peaks in the 1450-1600 cm⁻¹ range due to C=C stretching vibrations within the aromatic rings.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the positions of the hydroxyl groups. The hydroxyl protons themselves would appear as broad singlets.[3][13]

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (typically in the 190-200 ppm region) and the aromatic carbons. The chemical shifts of the aromatic carbons are significantly affected by the hydroxyl substituents.[4][14]

Experimental Protocols

Detailed methodologies for determining the key chemical properties of this compound are provided below.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath with a controlled heating rate and a means of observing the sample.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting point range.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

UV-Visible Spectroscopy for Absorption Spectrum Analysis

Principle: UV-Vis spectroscopy measures the absorption of UV and visible light by a substance. The Beer-Lambert law relates the absorbance to the concentration of the analyte, the path length of the light, and the molar absorptivity.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol). The concentration should be chosen to give an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

-

Instrumentation: A calibrated dual-beam UV-Visible spectrophotometer is used.

-

Measurement: A baseline spectrum is recorded using a cuvette filled with the pure solvent. The absorption spectrum of the this compound solution is then recorded over a specific wavelength range (e.g., 200-450 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert equation (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette, and c is the molar concentration of the solution.

Biological Signaling Pathways

This compound is recognized as an endocrine disruptor due to its interaction with hormonal signaling pathways. The two primary mechanisms of concern are its estrogenic activity and its interference with thyroid hormone synthesis.

Estrogenic Signaling Pathway

This compound exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone estradiol.[15][16][17][18][19] This can lead to the activation of estrogen-responsive genes and subsequent physiological effects.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. rsc.org [rsc.org]

- 3. 2,2',4,4'-Tetrahydroxybenzophenone(131-55-5) 1H NMR spectrum [chemicalbook.com]

- 4. 2,2',4,4'-Tetrahydroxybenzophenone(131-55-5) 13C NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 2,2′,4,4′-四羟基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. China 2,2\',4,4\'-Tetrahydroxybenzophenone CAS 131-55-5 [qinmuchem.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 2,2',4,4'-Tetrahydroxybenzophenone, 98+% | Fisher Scientific [fishersci.ca]

- 10. 2,2',4,4'-Tetrahydroxybenzophenone | C13H10O5 | CID 8571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Cshifts [sites.science.oregonstate.edu]

- 15. In utero exposure to this compound causes hypospadias through an estrogen receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of estradiol, this compound and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A dose-response study on the estrogenic activity of this compound on various endpoints in the serum, pituitary and uterus of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Benzophenone-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-2 (2,2',4,4'-Tetrahydroxybenzophenone, BP-2) is a chemical compound widely utilized as a UV stabilizer in plastics, coatings, and cosmetic formulations to prevent photodegradation.[1] In the realm of drug development and biomedical research, understanding its synthesis, purification, and biological interactions is of paramount importance. This is particularly true given its classification as an endocrine-disrupting chemical (EDC) with known estrogenic activity and potential interference with thyroid hormone signaling.[2][3] This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, supported by detailed experimental protocols, comparative data, and a visualization of its implicated biological signaling pathway.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and industrially relevant processes include the Friedel-Crafts acylation of resorcinol (B1680541) with 2,4-dihydroxybenzoic acid and a method involving the condensation of resorcinol dimethyl ether with phosgene (B1210022).

Method 1: Friedel-Crafts Acylation of Resorcinol with 2,4-Dihydroxybenzoic Acid

This method involves the reaction of 2,4-dihydroxybenzoic acid with resorcinol in the presence of a catalyst system, typically a mixture of zinc chloride and phosphorus oxychloride.

A detailed protocol for this synthesis is as follows:

-

Reaction Setup: To a reaction vessel, add phosphorus oxychloride, sulfolane, and 2,4-dihydroxybenzoic acid.[4]

-

Addition of Reactants: While stirring, introduce phosphorus trichloride (B1173362), resorcinol, and zinc chloride to the reaction mixture.[4]

-

Reaction Conditions: Slowly heat the mixture to a temperature of 62-65°C and maintain this temperature to allow the reaction to proceed to completion.[4]

-

Hydrolysis: After the reaction is complete, pour the mixture into water to hydrolyze the reaction complex.[4]

-

Isolation of Crude Product: Cool the mixture to below 15°C, which will cause the crude this compound to precipitate. The solid is then collected by suction filtration.[4]

Method 2: Condensation of Resorcinol Dimethyl Ether with Phosgene

This process utilizes resorcinol dimethyl ether and phosgene as starting materials in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.

A representative experimental procedure is outlined below:

-

Initial Reaction: Add 2 moles of resorcinol dimethyl ether dropwise to a mixture of 1 mole of phosgene and 1 mole of aluminum chloride in a chlorinated hydrocarbon solvent at 30-40°C.[5]

-

First Heating Step: Heat the mixture to 65-80°C.[5]

-

Addition of More Catalyst: Cool the reaction to 40°C and add an additional 2 to 3 moles of aluminum chloride.[5]

-

Second Heating Step: Heat the mixture again to 60-70°C.[5]

-

Work-up: Treat the reaction mixture with an aqueous dilute hydrochloric acid solution to precipitate the product.[5]

-

Isolation: The crude this compound is then isolated by filtration.[5]

Comparison of Synthesis Methods

| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Condensation of Resorcinol Dimethyl Ether |

| Starting Materials | 2,4-Dihydroxybenzoic acid, Resorcinol | Resorcinol dimethyl ether, Phosgene |

| Catalyst | Zinc chloride, Phosphorus oxychloride[4] | Aluminum chloride[5] |

| Reported Yield | High | Excellent[5] |

| Key Process Steps | Single heating stage followed by hydrolysis and precipitation.[4] | Two-stage heating process with staged catalyst addition.[5] |

| Safety Considerations | Use of phosphorus oxychloride and trichloride requires caution. | Phosgene is a highly toxic gas and requires specialized handling procedures. |

Purification of this compound

The crude this compound obtained from synthesis typically requires purification to remove unreacted starting materials, byproducts, and colored impurities. Recrystallization is the most common and effective method for this purpose.

Recrystallization from Hot Water

-

Dissolution: The crude product is dissolved in hot water. To aid in the removal of colored impurities, activated carbon can be added to the solution.[6]

-

Hot Filtration: The hot solution is filtered to remove the activated carbon and any other insoluble impurities.[6]

-

Crystallization: The filtrate is then allowed to cool slowly, which induces the crystallization of pure this compound.[6]

-

Isolation: The purified crystals are collected by filtration, washed with cold water, and then dried.[6]

Purity and Yield Data

| Purification Step | Purity (by HPLC) | Yield | Melting Point | Reference |

| Crude Product | Varies | - | - | |

| After Recrystallization from Water | 99.2% - 99.5% | >90% (of theoretical) | 198-200°C | [7] |

| After Recrystallization (Chinese Patent) | - | 82.1% | 199-200°C | [6] |

Biological Activity and Signaling Pathway

This compound is recognized as an endocrine disruptor with the ability to interfere with hormonal signaling pathways. Its primary mechanism of action in this regard is through its estrogenic activity, where it can interact with estrogen receptors.[2][8] Furthermore, it has been shown to affect the thyroid hormone axis by inhibiting thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[3] Studies have also indicated that this compound can induce oxidative stress and apoptosis in neuronal cells.[9]

The diagram below illustrates the putative signaling pathway affected by this compound, leading to endocrine disruption and potential cellular stress.

Caption: Putative signaling pathway of this compound.

Experimental Workflows

The synthesis and purification of this compound can be visualized as a series of sequential steps.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

Conclusion

This technical guide has provided an in-depth overview of the synthesis and purification of this compound, tailored for professionals in research and drug development. The detailed experimental protocols and comparative data for different synthesis methods offer valuable insights for laboratory-scale preparation. Furthermore, the elucidation of its biological activities and the visualization of the implicated signaling pathway underscore the importance of understanding the potential physiological effects of this compound. The presented workflows provide a clear and logical representation of the key experimental stages. This comprehensive information is crucial for the safe and effective handling and application of this compound in various scientific and industrial contexts.

References

- 1. Synthesis and Applications of 2,2',4,4'-Tetrahydroxybenzophenone_Chemicalbook [chemicalbook.com]

- 2. health.ec.europa.eu [health.ec.europa.eu]

- 3. The ultraviolet filter benzophenone 2 interferes with the thyroid hormone axis in rats and is a potent in vitro inhibitor of human recombinant thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation method for 2,2',4,4'-tetrehydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 5. US2694729A - Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone - Google Patents [patents.google.com]

- 6. 2,2',4,4'-Tetrahydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Concentration and Its Effect on Oxidative Stress and Apoptosis Markers in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

Benzophenone-2 as a UV Filter: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-2 (BP-2), chemically known as 2,2',4,4'-tetrahydroxybenzophenone, is a broad-spectrum ultraviolet (UV) filter widely utilized in cosmetic and industrial applications to protect products from photodegradation. Its ability to absorb UVA and UVB radiation makes it an effective photostabilizer in sunscreens, fragrances, and plastics.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound as a UV filter, including its photochemical properties, potential for phototoxicity, and endocrine-disrupting activity.

Core Mechanism of Action: UV Absorption and Energy Dissipation

The primary function of this compound as a UV filter is its ability to absorb harmful UV radiation and dissipate the energy as harmless heat. This process is facilitated by its molecular structure, which includes a conjugated system of aromatic rings and a carbonyl group.[4] The mechanism can be broken down into the following key steps:

-

UV Photon Absorption: The benzophenone (B1666685) molecule absorbs a photon of UV radiation, causing an electron to be promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state (S₁) rapidly undergoes intersystem crossing to a more stable, lower-energy triplet state (T₁). Benzophenones are known to have a high quantum yield for this process.[5]

-

Intramolecular Hydrogen Bonding and Tautomerization: The presence of hydroxyl groups ortho to the carbonyl group in this compound is crucial for its photostability. Upon excitation, an intramolecular hydrogen bond facilitates the formation of a transient and unstable enol-quinone tautomer.

-

Vibrational Relaxation and Heat Dissipation: The unstable tautomer quickly relaxes back to its original keto form, releasing the absorbed energy as vibrational energy, which is then dissipated as heat to the surrounding environment. This rapid and efficient cycle of absorption and dissipation allows this compound to continually protect against UV radiation without undergoing significant degradation itself.

References

- 1. 2,2',4,4'-Tetrahydroxybenzophenone | C13H10O5 | CID 8571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2',4,4'-Tetrahydroxybenzophenone CAS No. 131-55-5 | Tintoll [uvabsorber.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Spectroscopic Analysis of Benzophenone-2: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzophenone-2 (BP-2), chemically known as 2,2',4,4'-Tetrahydroxybenzophenone, is a benzophenone (B1666685) derivative widely utilized as a UV absorber and stabilizer in cosmetics, personal care products, and industrial applications to prevent photodegradation.[1][2] Its molecular formula is C₁₃H₁₀O₅.[3] A thorough understanding of its molecular structure and electronic properties is crucial for its application and for assessing its efficacy and safety. This technical guide provides a detailed overview of the spectroscopic analysis of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds provide a unique "fingerprint" of the compound. For this compound, FT-IR analysis is critical for confirming the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings (C=C).

Experimental Protocol: FT-IR Analysis

-

Sample Preparation:

-

Ensure the this compound sample is pure and dry to avoid interference from water moisture.

-

Prepare a KBr (potassium bromide) pellet. Mix approximately 1-2 mg of the BP-2 sample with 100-200 mg of dry, spectroscopic grade KBr powder.

-

Grind the mixture thoroughly in an agate mortar to achieve a fine, homogeneous powder.

-

Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Instrumentation:

-

Use a calibrated FT-IR spectrometer.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric CO₂ and H₂O interference.

-

-

Data Acquisition:

-

Record a background spectrum using an empty sample holder or a pure KBr pellet.

-

Place the BP-2 KBr pellet in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a baseline correction on the acquired spectrum.

-

Identify and label the significant absorption peaks corresponding to the functional groups of this compound.

-

Data Presentation: FT-IR Spectral Data for this compound

The FT-IR spectrum of this compound is characterized by the following key absorption bands. The presence of intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl group can cause shifts in their respective absorption frequencies.

| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxyl) | Stretching, H-bonded | 3200 - 3600 (Broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Carbonyl) | Stretching | ~1630 - 1655 |

| C=C (Aromatic) | Ring Stretching | ~1450 - 1600 |

| C-O (Phenolic) | Stretching | ~1150 - 1250 |

| C-H (Aromatic) | Out-of-plane Bending | 750 - 900 |

Note: The C=O stretching frequency is lower than that of a typical benzophenone (~1660 cm⁻¹) due to the presence of ortho-hydroxyl groups, which facilitate intramolecular hydrogen bonding and delocalization of electron density.

Visualization: FT-IR Analysis Workflow

Caption: Workflow for FT-IR spectroscopic analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions. As a UV absorber, this compound exhibits strong absorption in the UV region, which is fundamental to its primary function. The position (λmax) and intensity of these absorption bands are characteristic of its conjugated system.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Choose a suitable solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or cyclohexane). Ethanol is a common choice.[1]

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilute solutions from the stock solution (e.g., in the range of 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[4]

-

-

Instrumentation:

-

Use a calibrated dual-beam UV-Vis spectrophotometer.[4]

-

Use a pair of matched quartz cuvettes (1 cm path length).

-

-

Data Acquisition:

-

Fill both cuvettes with the chosen solvent and record a baseline spectrum to correct for solvent absorption.[4]

-

Empty the sample cuvette and rinse it with the sample solution before filling it.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200 nm to 450 nm).[4]

-

-

Data Analysis:

-

Plot absorbance versus wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Data Presentation: UV-Vis Spectral Data for this compound

This compound is designed to absorb broadly across the UV-A and UV-B spectrum. Its spectrum typically shows multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group. The absorption wavelength range is primarily between 320-400 nm.[1]

| Wavelength (λmax) | Solvent | Electronic Transition | UV Region |

| ~290 nm | Ethanol | π → π | UV-B |

| ~350 nm | Ethanol | π → π / n → π* | UV-A |

Note: The exact λmax values and molar absorptivity can vary slightly depending on the solvent used due to solvatochromic effects.

Visualization: UV-Vis Analysis Workflow

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often suitable for compounds with hydroxyl protons.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation:

-

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, more scans and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

2D NMR (Optional): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent or TMS peak (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign signals to specific nuclei in the molecule.

-

Data Presentation: Predicted NMR Spectral Data for this compound

The structure of this compound (2,2',4,4'-tetrahydroxybenzophenone) is symmetric, which simplifies the NMR spectra. There are two chemically distinct aromatic rings.

¹H NMR (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-6, H-6' | ~7.2 - 7.4 | Doublet (d) | Ortho to C=O and meta to -OH |

| H-5, H-5' | ~6.3 - 6.5 | Doublet of doublets (dd) | Meta to C=O and ortho/para to -OHs |

| H-3, H-3' | ~6.2 - 6.4 | Doublet (d) | Ortho to two -OH groups |

| 2/2'-OH, 4/4'-OH | ~9.5 - 10.5 | Broad Singlet (br s) | Exchangeable phenolic protons |

¹³C NMR (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~195 - 200 |

| C-2, C-2', C-4, C-4' | ~160 - 165 |

| C-6, C-6' | ~130 - 135 |

| C-1, C-1' | ~110 - 115 |

| C-5, C-5' | ~108 - 112 |

| C-3, C-3' | ~102 - 105 |

Note: These are predicted values based on the known effects of substituents on benzene (B151609) rings. Actual values may vary based on solvent and experimental conditions.

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis of this compound.

References

The Photochemical Fate of Benzophenone-2 in Aqueous Environments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-2 (BP-2), chemically known as 2,2',4,4'-tetrahydroxybenzophenone, is a widely utilized UV filter in a variety of personal care products, including sunscreens and cosmetics, to protect against the deleterious effects of ultraviolet radiation.[1] Its primary function is to absorb UV-A and UV-B radiation, thereby preventing photodegradation of the product and protecting the skin.[2] However, the widespread use of BP-2 has led to its detection in various environmental compartments, particularly in aqueous systems, raising concerns about its photochemical behavior, persistence, and potential ecological impact. This technical guide provides a comprehensive overview of the photochemical behavior of this compound in aqueous solutions, summarizing key quantitative data, detailing experimental protocols for its analysis, and illustrating the core photochemical processes.

Photochemical Behavior of this compound

The photochemical behavior of benzophenones in aqueous solutions is complex and influenced by a variety of factors, including the wavelength and intensity of UV radiation, pH, and the presence of other substances in the water that can act as photosensitizers or quenchers. The degradation of benzophenones, including BP-2, generally follows pseudo-first-order kinetics.[3]

Upon absorption of UV radiation, benzophenone (B1666685) molecules are excited to a short-lived singlet state, followed by efficient intersystem crossing to a more stable triplet state. This triplet state is the primary reactive species responsible for the subsequent photochemical reactions. The primary degradation pathways involve reactions with reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated through photosensitized reactions.

The main degradation mechanisms for benzophenones in the presence of hydroxyl radicals include hydroxylation of the aromatic rings, carboxylation, and eventual ring cleavage, leading to the formation of smaller, more polar byproducts.[4]

Quantitative Data on Photodegradation

Quantitative data on the photodegradation of this compound in aqueous solutions is limited. However, studies on a range of benzophenone-type UV filters provide valuable insights into their general photostability.

| Parameter | Value | Conditions | Reference |

| Photodegradation Half-life (t½) | 17 - 99 hours | Medium pressure UV lamp in various water matrices (general for benzophenones) | [3] |

| UV Absorption Maxima (λmax) | 286 nm and 323 nm | Not specified |

Experimental Protocols

The study of the photochemical behavior of this compound involves several key experimental techniques to monitor its degradation and identify its byproducts.

UV-Visible Spectrophotometry for Absorption Spectrum Analysis

This method is used to determine the UV absorption characteristics of this compound, which is fundamental to understanding its potential for photodegradation.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695) due to its low water solubility, and then further diluted in ultrapure water to the desired concentration.[2]

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Measurement: A baseline spectrum is recorded using a cuvette filled with the solvent. The absorption spectrum of the sample solution is then recorded, typically over a wavelength range of 200-400 nm.

-

Data Analysis: The absorbance is plotted against the wavelength to obtain the UV absorption spectrum. The wavelength of maximum absorbance (λmax) is determined from this plot. The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

High-Performance Liquid Chromatography (HPLC) for Degradation Kinetics

HPLC is a primary technique for separating and quantifying this compound and its degradation products over time, allowing for the determination of degradation kinetics.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The elution can be isocratic (constant mobile phase composition) or gradient (composition changes over time).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: A small volume of the sample (e.g., 10-20 µL) is injected.

-

Detection: The detector is set to a wavelength where this compound and its expected photoproducts absorb, often one of its λmax values.

-

Data Analysis: The peak area of this compound is measured at different time points during the photodegradation experiment. The natural logarithm of the concentration (or peak area) is plotted against time. If the plot is linear, it indicates pseudo-first-order kinetics, and the degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Photoproduct Identification

LC-MS/MS is a powerful analytical technique used to identify the chemical structures of the photodegradation products of this compound.

-

Sample Preparation: Samples from the photodegradation experiment are typically concentrated using solid-phase extraction (SPE) to enrich the analytes before analysis.

-

Instrumentation: A high-performance liquid chromatograph is coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

-

Chromatographic Conditions: Similar to HPLC, a C18 column is often used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), usually containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to facilitate ionization.

-

Mass Spectrometry Parameters:

-

Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode, depending on the analytes.

-

Scan Mode: For initial identification, a full scan is performed to detect all ions within a certain mass-to-charge (m/z) range.

-

Fragmentation: To elucidate the structure of the detected ions, product ion scans (MS/MS) are performed. In this mode, a specific parent ion is selected and fragmented, and the resulting fragment ions are detected.

-

-

Data Analysis: The fragmentation patterns of the unknown photoproducts are compared with those of known compounds or interpreted to propose chemical structures. High-resolution mass spectrometry allows for the determination of the elemental composition of the ions, which greatly aids in identification.[5]

Mandatory Visualizations

Conclusion

The photochemical behavior of this compound in aqueous solutions is a critical area of research due to its widespread presence as an environmental micropollutant. While it exhibits a degree of photostability, its degradation is initiated by UV light absorption and proceeds primarily through reactions with photochemically generated reactive oxygen species. The degradation process leads to the formation of various transformation products, which may have different toxicological profiles than the parent compound.

This technical guide has summarized the current understanding of BP-2's photochemical fate, provided detailed experimental protocols for its investigation, and visualized the key processes involved. Further research is needed to obtain more specific quantitative data on the photodegradation quantum yield and half-life of this compound in various aqueous environments and to fully elucidate its detailed degradation pathways and the ecotoxicological relevance of its transformation products. This knowledge is essential for a comprehensive risk assessment and for the development of effective strategies to mitigate the potential environmental impact of this widely used UV filter.

References

- 1. 2,2',4,4'-Tetrahydroxybenzophenone | 131-55-5 [chemicalbook.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

toxicological profile and endocrine-disrupting activity of Benzophenone-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone-2 (BP-2), a benzophenone (B1666685) derivative utilized as a UV filter in various consumer products, has come under scientific scrutiny due to its potential toxicological and endocrine-disrupting properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the toxicological profile and endocrine-disrupting activity of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals. The document summarizes key findings on general toxicity, genotoxicity, reproductive and developmental effects, and its impact on the estrogenic, androgenic, and thyroid hormonal systems. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the mechanisms of action and experimental designs.

Toxicological Profile

The toxicological assessment of this compound reveals a complex profile with varying effects depending on the dosage, duration, and route of exposure. While data on certain toxicological endpoints for BP-2 are specific, some assessments rely on data from the broader class of benzophenones.

Acute, Sub-chronic, and Chronic Toxicity

Data on the acute oral toxicity of this compound in rats is available. However, specific sub-chronic and chronic toxicity studies on BP-2 are limited. Much of the long-term toxicity data is derived from studies on the parent compound, benzophenone.

Table 1: Acute Toxicity of this compound

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | >2000 mg/kg bw | [1] |

LD50: Median lethal dose

Genotoxicity and Photogenotoxicity

This compound has been shown to exhibit photogenotoxic potential, meaning it can induce DNA damage upon exposure to UV radiation. In vitro studies using human keratinocytes have demonstrated that BP-2, when exposed to UVA or UVB radiation, can lead to the formation of DNA photoproducts and induce DNA strand breaks, as measured by the comet assay.[2]

Table 2: Genotoxicity and Photogenotoxicity of this compound

| Assay | Cell Line | Conditions | Endpoint | Result | Reference |

| Comet Assay | Human Keratinocytes (HaCaT) | +UVA/UVB | % Tail DNA | Increased DNA damage | [2] |

| Micronucleus Test | Human Keratinocytes (HaCaT) | +UVA/UVB | Micronuclei Formation | Increased micronuclei frequency | [2] |

Carcinogenicity

There is a lack of specific long-term carcinogenicity studies on this compound. The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of the parent compound, benzophenone, and classified it as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[3] Studies on benzophenone have shown increases in liver and kidney tumors in rodents.[1][4][5]

Endocrine-Disrupting Activity

This compound is recognized as an endocrine-disrupting chemical (EDC) with demonstrated effects on multiple hormonal pathways. Its estrogenic, anti-androgenic, and thyroid-disrupting activities have been investigated in various in vitro and in vivo models.

Estrogenic Activity

This compound exhibits estrogenic activity by binding to estrogen receptors (ERs) and mimicking the effects of endogenous estrogens. This has been demonstrated in both in vitro cell-based assays and in vivo animal studies.[6][7] In utero exposure to BP-2 has been linked to developmental abnormalities, such as hypospadias in male mice, through an estrogen receptor-dependent mechanism.[8]

Table 3: Estrogenic Activity of this compound

| Assay | Model System | Endpoint | Result | Reference |

| Uterotrophic Assay | Ovariectomized Rats | Uterine Weight | Increased uterine weight | [7] |

| Reporter Gene Assay | MCF-7 cells | Estrogen Receptor Activation | Agonistic activity | [9] |

| In utero exposure | C57BL/6 Mice | Developmental Effects | 14% incidence of hypospadias in males at 6.25 mg/day | [8][10] |

Anti-androgenic Activity

In addition to its estrogenic effects, this compound has been shown to possess anti-androgenic properties. It can inhibit the action of androgens by acting as an antagonist to the androgen receptor (AR).[9][11]

Table 4: Anti-androgenic Activity of this compound

| Assay | Model System | Endpoint | Result | Reference |

| Androgen Receptor Reporter Assay | NIH3T3 cells | Inhibition of DHT-induced activity | Significant inhibitory effect | [9] |

Thyroid Disruption

This compound has been identified as a potent disruptor of the thyroid hormone axis. It directly inhibits the activity of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[12][13][14][15] This inhibition can lead to decreased thyroid hormone levels and subsequent feedback responses in the hypothalamic-pituitary-thyroid axis.

Table 5: Thyroid Disrupting Activity of this compound

| Assay | System | Endpoint | IC50 Value | Reference |

| Guaiacol (B22219) Oxidation Assay | Human Recombinant TPO | TPO Inhibition | 0.45 µM | [12][14] |

| Iodide Oxidation Assay | Human Recombinant TPO | TPO Inhibition | 0.37 µM | [13][14] |

| In vivo study | Ovariectomized Rats | Serum Hormone Levels | Decreased T4, Increased TSH at 333 and 1000 mg/kg bw | [12] |

IC50: Half maximal inhibitory concentration; TPO: Thyroid Peroxidase; T4: Thyroxine; TSH: Thyroid-Stimulating Hormone

Reproductive and Developmental Toxicity

The endocrine-disrupting properties of this compound translate into significant concerns for reproductive and developmental health. Studies in animal models have demonstrated adverse effects on both female reproductive parameters and fetal development.

Female Reproductive Toxicity

In vivo studies in female mice have shown that exposure to this compound can lead to irregularities in the estrous cycle, a reduction in the number of healthy ovarian follicles, and an increase in atretic follicles.[16][17]

Table 6: Female Reproductive Toxicity of this compound in Mice

| Duration of Exposure | Dose (mg/kg bw/day) | Effect | Reference |

| 7 and 21 days | 50, 100, 200 | Irregular estrous cycle, decreased healthy follicles, increased atretic follicles | [16][17] |

Developmental Toxicity

As previously mentioned, in utero exposure to this compound has been shown to cause hypospadias in male mouse offspring, highlighting its potential as a developmental toxicant.[8][10] The proposed mechanism involves the activation of estrogen receptor signaling during a critical window of genital development.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Uterotrophic Assay in Ovariectomized Rats

-

Objective: To assess the estrogenic activity of this compound by measuring the increase in uterine weight in ovariectomized rats.

-

Animal Model: Adult female Sprague-Dawley rats, ovariectomized at least 7 days prior to the start of the study to reduce endogenous estrogen levels.

-

Procedure:

-

Animals are randomly assigned to treatment groups (e.g., vehicle control, positive control with 17α-ethinylestradiol, and multiple dose groups of this compound).

-

This compound is dissolved in a suitable vehicle (e.g., corn oil) and administered daily via oral gavage for a period of 3 to 5 consecutive days.

-

On the day after the final dose, animals are euthanized.

-

The uteri are carefully dissected, trimmed of fat and connective tissue, and weighed (both wet and blotted weight).

-

-

Endpoint: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on the activity of human thyroid peroxidase.

-

Enzyme Source: Human recombinant TPO expressed in a suitable cell line (e.g., FTC-238 cells).

-

Procedure (Guaiacol Oxidation Assay):

-

The reaction mixture contains phosphate (B84403) buffer, guaiacol, hydrogen peroxide (H2O2), and the TPO enzyme preparation.

-

Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme.

-

The reaction is initiated by the addition of H2O2.

-

The oxidation of guaiacol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 470 nm).

-

-

Endpoint: The rate of reaction is calculated, and the concentration of this compound that inhibits 50% of the enzyme activity (IC50) is determined from the dose-response curve.[12][14]

Photogenotoxicity Assessment using the Comet Assay

-

Objective: To evaluate the DNA-damaging potential of this compound in the presence of UV radiation.

-

Cell Line: Human keratinocytes (e.g., HaCaT).

-

Procedure:

-

Cells are treated with various concentrations of this compound.

-

Following treatment, the cells are exposed to a controlled dose of UVA or UVB radiation. Control groups include cells treated with BP-2 alone (no UV), cells exposed to UV alone, and untreated controls.

-

After irradiation, cells are harvested and embedded in low-melting-point agarose (B213101) on microscope slides.

-

The slides are subjected to cell lysis to remove membranes and proteins, leaving behind the nucleoids.

-

DNA is unwound under alkaline conditions, followed by electrophoresis. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

-

The slides are stained with a fluorescent DNA-binding dye, and the comets are visualized and analyzed using fluorescence microscopy and specialized software.

-

-

Endpoint: The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA).[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes related to the toxicology of this compound.

Caption: Estrogenic signaling pathway of this compound leading to adverse developmental outcomes.

References

- 1. tga.gov.au [tga.gov.au]

- 2. Combined effect of this compound and ultraviolet radiation promote photogenotoxicity and photocytotoxicity in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carcinogenesis studies of benzophenone in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of estradiol, this compound and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multi-organic endocrine disrupting activity of the UV screen benzophenone 2 (BP2) in ovariectomized adult rats after 5 days treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In utero exposure to this compound causes hypospadias through an estrogen receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. auajournals.org [auajournals.org]

- 11. Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays [jstage.jst.go.jp]

- 12. academic.oup.com [academic.oup.com]

- 13. endocrine-abstracts.org [endocrine-abstracts.org]

- 14. academic.oup.com [academic.oup.com]

- 15. The ultraviolet filter benzophenone 2 interferes with the thyroid hormone axis in rats and is a potent in vitro inhibitor of human recombinant thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of this compound exposure on the reproductive outcomes in adult female mice | Semantic Scholar [semanticscholar.org]

- 17. Impact of this compound exposure on the reproductive outcomes in adult female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genetic Evidence for Estrogenic Effects of this compound on Zebrafish Neurodevelopment and Its Signaling Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Persistence and Biological Impact of Benzophenone-2: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Benzophenone-2 (BP-2), a common UV filter in personal care products, is an emerging environmental contaminant of concern. Its widespread use and subsequent release into aquatic ecosystems have prompted investigations into its environmental fate and potential toxicological effects. This technical guide provides a comprehensive review of the current scientific understanding of BP-2's environmental persistence, bioaccumulation potential, and its impact on biological signaling pathways.

Environmental Concentrations of this compound

This compound has been detected in various environmental compartments, including surface water, wastewater, and sediment. In a study of four wastewater treatment plants (WWTPs) in Shanghai, the concentration of BP-2 in receiving surface water ranged from not detected to 7.66 ng/L.[1] Another study investigating benzophenone-type UV filters in a tropical urban watershed found total benzophenone (B1666685) concentrations in surface waters ranging from 19 to 230.8 ng/L, though this was a cumulative measure of seven different benzophenones.[2] These findings highlight the incomplete removal of BP-2 by conventional wastewater treatment processes and its subsequent discharge into the environment.[1]

Environmental Fate of this compound

The environmental persistence of this compound is a key factor in its potential to cause ecological harm. Its fate is primarily determined by a combination of photodegradation, biodegradation, and sorption processes.

Photodegradation

Benzophenones, as a class, are known to undergo phototransformation.[3] The degradation of benzophenones can be initiated by hydroxyl radicals (•OH) and can proceed through processes like hydroxylation, carboxylation, and ring cleavage, ultimately leading to the formation of smaller organic acids and mineralization to CO2 and H2O.[4] Advanced oxidation processes (AOPs) utilizing UV light in combination with hydrogen peroxide (UV/H₂O₂) have been shown to be effective in degrading benzophenones, with the degradation following pseudo-first-order kinetics.[4]

Biodegradation

The biodegradation of benzophenones is influenced by the microbial communities present in the environment. While some studies suggest that benzophenones are biodegradable, the rates can be slow, and complete mineralization may be limited depending on the specific benzophenone derivative and environmental conditions.[5][6]

Sorption and Mobility

The mobility of this compound in soil and sediment is influenced by its physicochemical properties and the characteristics of the surrounding matrix. As a lipophilic compound, it has the potential to sorb to organic matter in soil and sediment, which can reduce its mobility in the aqueous phase but also lead to its accumulation in these compartments.[7]

Bioaccumulation and Bioconcentration

The lipophilic nature of benzophenones suggests a potential for bioaccumulation in aquatic organisms.[7] Bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) are used to quantify this potential. While specific BCF and BAF values for this compound are not extensively reported in the readily available literature, the detection of benzophenones in various organisms, including fish, indicates that bioaccumulation does occur.[8] The metabolism of BP-2 in organisms, such as its conversion to glucuronide and sulfate (B86663) conjugates in rats, plays a crucial role in its bioaccumulation potential and subsequent toxicity.[7]

Toxicological Effects and Disruption of Signaling Pathways

This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways, even at low concentrations.

Thyroid Hormone Axis Disruption

Research has demonstrated that BP-2 can interfere with the thyroid hormone axis. It is a potent inhibitor of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[9] This inhibition can lead to a decrease in thyroid hormone levels, which are critical for normal development and metabolism.

dot

Caption: this compound inhibits Thyroid Peroxidase (TPO), disrupting thyroid hormone synthesis.

Estrogenic Signaling Pathway

This compound has also been shown to exhibit estrogenic activity. It can bind to estrogen receptors (ERs), potentially leading to the activation or modulation of estrogen-responsive genes.[7] This interaction can disrupt normal endocrine function and has been linked to adverse reproductive and developmental effects.

Caption: General workflow for the analysis of this compound in environmental samples.

Sample Collection and Preparation

-

Water Samples: Water samples are typically collected in amber glass bottles to prevent photodegradation. Solid-phase extraction (SPE) is a common method for pre-concentrating BP-2 from water samples.

-

Sediment and Soil Samples: Extraction of BP-2 from solid matrices often involves techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE), followed by a cleanup step to remove interfering substances.

-

Biota Samples: Tissues are homogenized and extracted using organic solvents. A cleanup step, such as gel permeation chromatography (GPC), is often necessary to remove lipids.

Instrumental Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and selective determination of this compound in environmental and biological samples.

Table 1: Quantitative Data on the Environmental Fate of this compound

| Parameter | Matrix | Value | Reference |

| Environmental Concentration | |||

| Concentration in Surface Water | Receiving water from WWTPs | ND - 7.66 ng/L | [1] |

| Degradation | |||

| Photodegradation | General (Benzophenones) | Follows pseudo-first-order kinetics | [4] |

| Bioaccumulation | |||

| Metabolism in Rats | - | Metabolized to glucuronide and sulfate conjugates | [7] |

Note: This table is intended to be populated with more specific quantitative data as it becomes available in the literature.

Conclusion

This compound is a persistent environmental contaminant with the potential to disrupt endocrine systems in wildlife and humans. Its presence in various environmental compartments, coupled with its demonstrated effects on thyroid and estrogen signaling pathways, underscores the need for continued research and monitoring. Further studies are required to establish a more comprehensive understanding of its long-term ecological risks, including the generation of specific data on its photodegradation quantum yields, biodegradation rates in different environmental conditions, and measured bioconcentration and bioaccumulation factors in a wider range of organisms. This knowledge is essential for developing effective risk assessment strategies and potential mitigation measures.

References

- 1. In utero exposure to this compound causes hypospadias through an estrogen receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. osha.gov [osha.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of estradiol, this compound and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of estradiol, this compound and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats. | Sigma-Aldrich [merckmillipore.com]

The Estrogenic Effects of Benzophenone-2 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-2 (BP-2), a common UV filter in cosmetics and plastics, is under increasing scrutiny for its potential endocrine-disrupting properties.[1][2] This technical guide provides a comprehensive overview of the in vivo estrogenic effects of BP-2, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The evidence presented is derived from various animal studies and is intended to inform future research and risk assessment of this compound.

Quantitative Data on Estrogenic Effects

The in vivo estrogenic activity of this compound has been demonstrated across multiple studies, primarily through uterotrophic assays and analysis of hormone levels in animal models. The following tables summarize the key quantitative findings.

Table 1: Uterotrophic Effects of this compound in Rodents

| Species | Route of Administration | Dose | Duration | Key Findings | Reference |

| Ovariectomized Rats | Oral Gavage | 10 - 1,000 mg/kg/day | 5 days | Dose-dependent increase in uterine weight. | [3][4] |

| Ovariectomized Rats | Subcutaneous | 100, 300, 1000 mg/kg/day | 3 days | Significant increase in uterine wet weight, blotted weight, and relative weight at 300 and 1000 mg/kg. | [5] |

| Ovariectomized Mice | Subcutaneous | 50, 100, 200 mg/kg/day | 7 and 21 days | Increased uterine weight at all doses, with the most significant increase at 200 mg/kg. | [6] |

| Ovariectomized Rats | Not Specified | Not Specified | Not Specified | 10% effective dose (ED10) for uterine weight increase was 33.0 mg/kg/day. | [7] |

Table 2: Effects of this compound on Hormone Levels and Other Biomarkers

| Species | Route of Administration | Dose | Duration | Biomarker | Effect | Reference |

| Ovariectomized Mice | Subcutaneous | 200 mg/kg/day | 7 and 21 days | Serum Estradiol (B170435) | Increased to 17.4 ± 1.6 pg/ml. | [6] |

| Ovariectomized Rats | Oral Gavage | 10 - 1,000 mg/kg/day | 5 days | Serum Leptin | Dose-dependent decrease. | [3][4] |

| Ovariectomized Rats | Oral Gavage | 10 - 1,000 mg/kg/day | 5 days | Serum Cholesterol, HDL, LDL | Dose-dependent decrease. | [3][8] |

| Ovariectomized Rats | Oral Gavage | 10 - 1,000 mg/kg/day | 5 days | Pituitary LHβ-subunit mRNA | Dose-dependent decrease. | [3] |

| Ovariectomized Rats | Not Specified | Not Specified | 5 days | Serum T4 and T3 | Significantly reduced. | [8] |

| Pregnant Mice | Oral Gavage | 6.25 mg/day | Gestational days 12-17 | Fetal Genital Tubercle ERβ mRNA | Increased expression in males. | [9] |

Experimental Protocols

The following sections detail the methodologies employed in key in vivo studies investigating the estrogenic effects of this compound.

Uterotrophic Assay in Ovariectomized Rodents

The uterotrophic assay is a standardized method to assess the estrogenic or anti-estrogenic potential of a substance by measuring the wet and dry weight of the uterus in immature or ovariectomized female rodents.

Animal Model:

-

Adult female Sprague-Dawley rats or C57BL/6 mice are typically used.[3][5][6]

-

Animals are ovariectomized to remove the endogenous source of estrogens and allowed to recover for a period of 7-14 days.[3][6]

Treatment:

-

Test Substance: this compound is dissolved in a suitable vehicle, such as olive oil or corn oil.[5][6]

-

Administration: BP-2 is administered via oral gavage or subcutaneous injection for 3 to 7 consecutive days.[3][5][6]

-

Dose Groups: A range of doses is used, typically from 10 to 1000 mg/kg body weight per day.[3][5]

-

Control Groups: A vehicle control group and a positive control group treated with a known estrogen, such as 17β-estradiol (E2) or ethinyl estradiol (EE), are included.[3][5][6]

Endpoint Measurement:

-

Approximately 24 hours after the final dose, the animals are euthanized.

-

The uteri are carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight).[5]

-

The uterine horns are then blotted to remove luminal fluid and re-weighed (blotted weight).[5]

-

The uteri may also be dried to a constant weight to determine the dry weight.

-

An increase in uterine weight in the BP-2 treated groups compared to the vehicle control group indicates an estrogenic effect.

Signaling Pathways of this compound Estrogenic Effects

In vivo and in vitro studies have demonstrated that this compound exerts its estrogenic effects primarily by acting as an agonist for both estrogen receptor α (ERα) and estrogen receptor β (ERβ).[10][11] This interaction initiates a cascade of molecular events that lead to the observed physiological responses.

Upon entering a target cell, BP-2 binds to ERα and/or ERβ in the cytoplasm. This binding causes a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the BP-2-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, ultimately leading to the synthesis of proteins that mediate the estrogenic effects, such as increased cell proliferation and tissue growth in the uterus.[12][13]

Studies have also suggested that BP-2's endocrine-disrupting activity may involve modulation of other signaling pathways, including the aryl hydrocarbon receptor (AhR) and the estrogen receptor-related receptor 1 (ERR1).[12][13]

Developmental and Other Endocrine Effects

Beyond the classic uterotrophic effects, in utero exposure to this compound has been linked to developmental abnormalities. In male mice, exposure during gestation led to an increased incidence of hypospadias, a condition affecting the urethra.[9] This effect was found to be dependent on the estrogen receptor pathway, as co-administration with an ER antagonist prevented the malformation.[9] The study also noted an upregulation of ERβ expression in the genital tubercles of BP-2-exposed male fetuses.[9]

Furthermore, BP-2 has been shown to interfere with the thyroid hormone axis. In rats, it significantly reduced serum levels of thyroxine (T4) and triiodothyronine (T3).[8] In vitro studies have also demonstrated that BP-2 is a potent inhibitor of human thyroid peroxidase, a key enzyme in thyroid hormone synthesis.[14]

Conclusion